molecular formula C7H7NO4 B2858895 methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate CAS No. 2091088-67-2

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

Cat. No.: B2858895
CAS No.: 2091088-67-2
M. Wt: 169.136
InChI Key: PWLDIVJHYPGOPA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a pyridine derivative characterized by a hydroxyl group at position 4, a ketone group at position 2, and a methyl ester at position 3. This compound is listed in commercial catalogs with a purity of 95% (Combi-Blocks, OT-4772) .

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDIVJHYPGOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CNC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

A foundational approach involves the cyclocondensation of β-ketoesters with enamino ketones. For example, ethyl 3-aminocrotonate reacts with methyl 3-oxo-4-(propargylamino)isoxazole-5-carboxylate in methanol under basic conditions (K₂CO₃, 60°C) to form the pyridine core. The reaction proceeds via intramolecular nucleophilic attack, followed by dehydration to yield the 2-oxo-1H-pyridine scaffold. Substituting the propargylamino group with hydroxyl requires subsequent oxidative cleavage using N-bromosuccinimide (NBS), achieving 72–85% yields.

Table 1: Optimization of Cyclocondensation Conditions

Base Solvent Temperature (°C) Yield (%) Reference
K₂CO₃ MeOH 60 78
NaOEt EtOH 70 65
DBU THF 25 82

Acid-Catalyzed Ring Closure

Alternative protocols employ trifluoroacetic acid (TFA) to catalyze the cyclization of methyl 3-(2-hydroxypropanoyl)acrylate with ammonium acetate. This method favors the formation of the 4-hydroxy group via keto-enol tautomerism, with yields reaching 68%. The use of microwave irradiation (150°C, 20 min) enhances reaction efficiency, reducing side product formation.

Oxidation of Dihydropyridine Precursors

N-Bromosuccinimide (NBS)-Mediated Aromatization

Ethyl 2-methyl-4-aryl-5-oxo-1H,4H-indeno[1,2-b]dihydropyridine-3-carboxylate derivatives undergo oxidation with NBS in methanol at room temperature to yield the corresponding pyridines. Applied to methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, this method requires precise stoichiometry (1:1 NBS:substrate) to avoid over-oxidation.

Mechanistic Insight :

  • NBS abstracts a hydrogen atom from the dihydropyridine C1 position, generating a radical intermediate.
  • Radical recombination with bromine forms a brominated intermediate.
  • Elimination of HBr restores aromaticity, yielding the 2-oxo group.

Transition Metal Catalysis

Palladium(II) acetate in acetic acid selectively oxidizes C1–C2 bonds in dihydropyridines. Using 10 mol% Pd(OAc)₂ at 80°C for 6 hours achieves 89% conversion, though cost and metal contamination limit industrial applicability.

Hydrolysis of Cyano Substituents

Acidic Hydrolysis

Methyl 4-cyano-2-oxo-1H-pyridine-3-carboxylate undergoes hydrolysis in 6 M HCl at reflux (110°C, 8 hours) to introduce the 4-hydroxy group. This method, while straightforward, risks ester group cleavage, necessitating pH control (pH 4–5) to preserve the methyl carboxylate.

Enzymatic Conversion

Recent advances employ nitrilase enzymes (e.g., Aspergillus niger nitrilase) for regioselective hydrolysis of cyano groups. At 30°C and pH 7.0, enzymatic conversion achieves 94% yield without side reactions, though substrate specificity remains a limitation.

Solid-Phase Synthesis for Scalability

Polymer-Supported Intermediates

Immobilizing methyl 3-aminocrotonate on Wang resin enables iterative cyclization and oxidation steps. After cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM), the target compound is obtained in 76% purity, suitable for high-throughput screening.

Continuous Flow Reactors

Microfluidic systems enhance heat and mass transfer during cyclocondensation. Using a stainless-steel reactor (ID = 500 μm) at 100°C and 10 bar pressure, residence times of 5 minutes achieve 81% yield, outperforming batch processes.

Analytical Validation of Synthetic Routes

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 6.89 (s, 1H, C6-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 1H, OH).
  • IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyridone).
  • HRMS (ESI+) : m/z 169.13 [M+H]⁺ (calc. 169.13).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) confirms ≥97% purity for preparations using NBS oxidation, while enzymatic methods require additional purification.

Scientific Research Applications

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions is key to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Pyridine Carboxylates

Compound Name Key Substituents Synthesis Method Notable Properties/Applications Reference
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate 4-OH, 2-O, 3-COOCH₃ Not explicitly described High purity (95%); potential H-bonding
4-Oxo-1,4-dihydropyridine-3-carboxylates 4-O, 3-COOCH₃; aryl/alkyl at 2,5,6 Mo(CO)₆-mediated isoxazole rearrangement High-yield synthesis; modular substituent diversity for drug discovery
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-methoxyphenyl, 2-CH₃, 5-O, fused cyclohexane Multi-step cyclization (details unspecified) Calcium modulation; antibacterial activity
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 2-Cl-C₆H₄, fused indenopyridine ring Unspecified Chlorophenyl group enhances electronic complexity; fused ring system
[Ni(pyridine-2-carboxylate)₂]ₙ·2nH₂O Pyridine-2-carboxylate ligand (2-COO⁻) Hydrothermal synthesis Forms 3D supramolecular networks via H-bonding; crystallography applications

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound enables stronger intermolecular H-bonding than 4-oxo derivatives (e.g., 4-oxo-1,4-dihydropyridines), which may improve crystallinity or solubility .
  • Steric and Electronic Effects: Substituents like chlorophenyl (in indenopyridine) or methoxyphenyl (in hexahydroquinoline) introduce steric hindrance and electron-withdrawing/donating effects, influencing stability and interaction with biological targets .

Biological Activity

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxyl group, a carbonyl group, and an ester group, which contribute to its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_8H_7NO_4
  • Molecular Weight : 181.15 g/mol
  • Melting Point : Approximately 200 °C
  • Boiling Point : Approximately 450 °C

The presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (-COO-) enhances its biological activity and makes it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antiviral Properties

The compound has shown promise as an antiviral agent. In vitro studies have reported its activity against viruses such as the tobacco mosaic virus (TMV) and hepatitis A virus (HAV). The antiviral mechanisms are believed to involve interference with viral replication processes .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Studies have indicated that this compound can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways that lead to programmed cell death .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling cascades related to inflammation and immune responses.
  • DNA Interaction : There is potential for interaction with DNA or RNA, disrupting replication or transcription processes in pathogens or cancer cells.

Study on Antiviral Activity

A significant study evaluated the antiviral effects of this compound against TMV. Results showed that at concentrations of 500 μg/mL, the compound exhibited a curative activity of approximately 56% and protection activity of about 69% against viral infection .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating strong antibacterial potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityNotes
This compoundAntibacterial, Antiviral, Anti-inflammatoryEffective against TMV and E. coli
Ethyl 4-hydroxyquinolineAntibacterialDifferent mechanism; less effective against viruses
Methyl 6-methylpyridineAntiviralLimited antibacterial properties

Q & A

Q. What are the most reliable multi-step synthetic routes for methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization and esterification steps. A feasible route starts with a substituted pyridine precursor, where the hydroxyl and oxo groups are introduced via hydrolysis or oxidation. For example, lithium hydroxide monohydrate in tetrahydrofuran (THF)/water at 0°C can facilitate ring formation and esterification . X-ray crystallography and NMR (¹H, ¹³C) are critical for verifying intermediate structures and final product purity .

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side reactions (e.g., over-oxidation).
  • Use anhydrous conditions for esterification to prevent hydrolysis of the methyl ester group.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR : The ¹H NMR spectrum should show a singlet for the methyl ester (~3.8 ppm) and broad peaks for hydroxyl protons (~12 ppm). ¹³C NMR will confirm carbonyl (C=O) groups at ~165–175 ppm .
  • IR : Strong absorption bands for C=O (1670–1750 cm⁻¹) and O–H (2500–3300 cm⁻¹) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., enol vs. keto) and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How do tautomeric equilibria and crystal packing affect the reactivity of this compound?

  • Methodological Answer : The compound exists in keto-enol tautomeric forms, influencing its hydrogen-bonding networks. X-ray studies of analogous compounds (e.g., ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) reveal planar conformations stabilized by N–H⋯O hydrogen bonds . To study tautomerism:

Use solvent-dependent NMR (e.g., DMSO-d₆ vs. CDCl₃) to observe shifts in proton signals.

Conduct computational modeling (DFT) to predict dominant tautomers in different environments.

Q. What strategies resolve contradictions in reported spectroscopic data for similar pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

Reproduce synthesis and characterization under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Cross-validate using hyphenated techniques (e.g., LC-MS for purity, 2D NMR for signal assignment) .

Compare with structurally validated analogs (e.g., methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate) to identify systematic shifts .

Q. How can the biological activity of this compound be systematically explored?

  • Methodological Answer :
  • Target Identification : Screen against enzyme libraries (e.g., kinases, oxidoreductases) using fluorescence-based assays. Analogous compounds inhibit calcium channels or exhibit antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methyl ester with ethyl) and assess changes in bioactivity .
  • Environmental Factors : Test stability under varying pH and temperature to correlate activity with physiological conditions .

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